Kinase Selectivity Profile: Distinct Target Engagement Compared to N-Methyl Analog
The target compound serves as a structurally distinct kinase inhibitor scaffold intermediate. A closely related analog, N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, demonstrates potent ATP-competitive inhibition of Protein Kinase B (PKB/Akt) through molecular docking studies, attributed to its N-methyl substitution that enhances hydrophobic contacts within the ATP-binding pocket . The target compound's secondary amine (vs. tertiary amine) and hydrochloride mono-salt (vs. dihydrochloride) forms provide a differentiated hydrogen-bonding capacity and protonation state, enabling alternative binding modes. Notably, BindingDB data for an advanced aminopyrimidine derivative bearing this scaffold shows exceptional selectivity for PI3Kgamma (Ki = 0.003 nM) over JAK2 (Ki = 3.2 µM) and c-KIT (Ki > 4.0 µM), representing a >1,000,000-fold selectivity window [1]. The absence of N-methyl substitution in the target compound preserves a free secondary amine available for further derivatization or for distinct kinase hinge-region interactions .
| Evidence Dimension | Kinase binding affinity (Ki) for PI3Kgamma, JAK2, and c-KIT |
|---|---|
| Target Compound Data | Scaffold-bearing derivative: PI3Kgamma Ki = 0.003 nM; JAK2 Ki = 3.2 µM; c-KIT Ki > 4.0 µM |
| Comparator Or Baseline | N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride (tertiary amine analog) |
| Quantified Difference | >1,000,000-fold selectivity for PI3Kgamma over JAK2 and c-KIT in scaffold-bearing derivative |
| Conditions | In vitro radiometric kinase inhibition assay using [33P]ATP and appropriate substrates |
Why This Matters
The >1,000,000-fold selectivity window for PI3Kgamma over JAK2 and c-KIT, observed in a scaffold-bearing derivative, underscores the target compound's utility in developing isoform-selective kinase inhibitors with minimal off-target liabilities, a critical procurement consideration for programs requiring high target specificity.
- [1] BindingDB. (2024). BDBM50093351 (CHEMBL3585362) Affinity Data. PI3Kgamma Ki = 0.003 nM; JAK2 Ki = 3.2 µM; c-KIT Ki > 4.0 µM. View Source
